molecular formula C7H12O4 B15307354 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid

Cat. No.: B15307354
M. Wt: 160.17 g/mol
InChI Key: DULDIFHRRJDMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . Its structure consists of a 1,4-dioxane ring—a six-membered heterocycle containing two oxygen atoms—substituted with a methyl group at the 6-position and an acetic acid side chain at the 2-position . This compound is of significant interest in organic and medicinal chemistry as a building block for the synthesis of more complex molecules. The 1,4-dioxane scaffold is a key structural motif found in various compounds with biological activity. Specifically, 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid and its structural analogs are investigated as key intermediates in sophisticated multi-step syntheses, particularly in the development of pharmaceutical agents . Related 1,3-dioxane and 1,4-dioxane acetic acid derivatives have been explicitly identified as valuable intermediates in the synthesis of HMG-CoA reductase inhibitors, a major class of cholesterol-lowering drugs . Other research explores similar dioxane-containing compounds for their potential anti-inflammatory properties . Researchers can leverage the carboxylic acid functional group for further chemical modifications, such as amide bond formation or esterification, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The compound's structure is characterized by techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, where protons on the dioxane ring typically resonate in the 3.5-4.0 ppm region, and the methylene protons of the acetic acid side chain appear around 2.5-3.0 ppm . This product is intended for research and development purposes in a controlled laboratory setting only. It is not classified as a drug or medicine and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Strictly not for diagnostic, therapeutic, human, or veterinary use. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(6-methyl-1,4-dioxan-2-yl)acetic acid

InChI

InChI=1S/C7H12O4/c1-5-3-10-4-6(11-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

DULDIFHRRJDMTR-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(O1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid typically involves the formation of the dioxane ring followed by the introduction of the acetic acid group. One common method includes the cyclization of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. Subsequently, the methyl group is introduced via alkylation, and the acetic acid moiety is added through carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dioxane ring can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid with key analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences
2-(6-Methyl-1,4-dioxan-2-yl)acetic acid C₇H₁₂O₄ 160.17 g/mol 6-methyl, 2-acetic acid Reference compound
2-(1,4-Dioxan-2-yl)acetic acid C₆H₁₀O₄ 146.14 g/mol 2-acetic acid Lacks methyl group; lower lipophilicity
2-[(5-Methyl-1,4-dioxan-2-yl)methoxy]ethanol C₈H₁₆O₄ 176.21 g/mol 5-methyl, 2-methoxyethanol Ether-alcohol substituent; reduced acidity
2-(6-Methyl-1,2,4,5-oxathiadiazin-3-yl)acetohydrazide C₆H₁₀N₄O₂S 218.23 g/mol Oxathiadiazine ring, acetohydrazide Sulfur-containing heterocycle; distinct reactivity

Physicochemical and Functional Comparisons

Lipophilicity and Solubility: The 6-methyl group in 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid increases its logP (estimated ~0.5–1.2) compared to the non-methylated analogue (logP ~-0.3), enhancing membrane permeability but reducing water solubility . The methoxyethanol derivative () exhibits higher solubility in polar solvents due to its hydroxyl group but lacks acidic functionality .

Reactivity :

  • The acetic acid group enables esterification, amidation, or salt formation, making it versatile for drug conjugation (e.g., prodrug design). In contrast, the oxathiadiazine analogue () shows reactivity toward nucleophiles due to its sulfur and nitrogen atoms .

Biological Activity :

  • 1,4-Dioxane derivatives are explored for antimicrobial and anti-inflammatory properties. The methyl group in 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid may enhance bioavailability compared to simpler analogues .
  • The oxathiadiazine derivative () is linked to kinase inhibition, highlighting how heterocycle variation dictates target specificity .

Research Findings and Data Tables

Key Research Studies

  • Thermal Stability : Dioxane-acetic acid derivatives exhibit moderate thermal stability (decomposition >200°C), suitable for industrial processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.